1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90292-53-8 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-benzyl-5-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C19H17NO2/c21-19-12-11-18(22-15-17-9-5-2-6-10-17)14-20(19)13-16-7-3-1-4-8-16/h1-12,14H,13,15H2 |
InChI Key |
LEYUWEVTZCPCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzyl 5 Benzyloxy Pyridin 2 1h One and Structural Analogs
Retrosynthetic Disconnection Analysis of the 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one Core
A retrosynthetic analysis of this compound reveals several potential disconnection points, offering a strategic roadmap for its synthesis. The most logical disconnections involve the C-N and C-O bonds associated with the benzyl (B1604629) groups and the bonds forming the pyridinone ring itself.
Primary Disconnections:
C(1)-N Bond: Disconnection of the N-benzyl bond leads to 5-(benzyloxy)pyridin-2(1H)-one as a key intermediate. This suggests a late-stage N-benzylation step.
C(5)-O Bond: Alternatively, disconnection of the O-benzyl bond points to 1-benzyl-5-hydroxypyridin-2(1H)-one as a precursor, indicating an O-benzylation strategy.
Ring Formation: Further disconnection of the pyridinone ring itself suggests various acyclic precursors. A common strategy involves disconnecting the C2-N1 and C5-C6 bonds, leading back to precursors such as β-ketoesters or related dicarbonyl compounds and an amine source.
A plausible and convergent retrosynthetic pathway would prioritize the formation of a 5-hydroxypyridin-2(1H)-one core, which can then undergo sequential or simultaneous benzylation. This approach allows for greater flexibility in introducing diverse substituents at both the N1 and O5 positions.
Construction of the Pyridin-2(1H)-one Nucleus
The formation of the central pyridin-2(1H)-one ring is the cornerstone of the synthesis. Several robust methodologies have been developed for this purpose, each with its own advantages in terms of substrate scope and reaction conditions.
Cyclo-condensation Reactions for Pyridinone Ring Formation
Cyclo-condensation reactions are a classical and widely used approach for the synthesis of pyridin-2(1H)-ones. These reactions typically involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a source of ammonia (B1221849) or a primary amine, followed by cyclization and dehydration.
For the synthesis of a 5-hydroxypyridin-2(1H)-one precursor, a suitable starting material would be a functionalized β-ketoester or a malonic acid derivative. For instance, the reaction of an appropriately substituted malonate derivative with an enamine or a similar activated species can lead to the desired pyridinone ring system after cyclization. The regiochemistry of these condensations is a critical factor and is often controlled by the nature of the substituents on the acyclic precursors.
| Reactant A | Reactant B | Catalyst/Conditions | Product |
| Diethyl malonate derivative | Enamine | Base or Acid | Substituted 5-hydroxypyridin-2(1H)-one |
| β-ketoester | Cyanoacetamide | Base (e.g., piperidine) | Substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile |
Cyclization Strategies Involving Precursors with Pendant Functional Groups
Another powerful strategy involves the intramolecular cyclization of acyclic precursors that already contain the necessary atoms for the pyridinone ring. These precursors are typically designed with pendant functional groups that can react intramolecularly to form the heterocyclic system.
For example, an open-chain precursor containing an amide and a suitably positioned ketone or ester functionality can undergo intramolecular condensation to form the pyridin-2(1H)-one ring. The choice of reaction conditions, such as the use of a specific base or acid catalyst, is crucial for promoting the desired cyclization pathway and avoiding side reactions.
Multicomponent Reaction Approaches to Substituted Pyridin-2(1H)-ones
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex heterocyclic scaffolds, including pyridin-2(1H)-ones. MCRs allow for the one-pot synthesis of the target molecule from three or more starting materials, often with high bond-forming efficiency.
A typical MCR for the synthesis of substituted pyridin-2(1H)-ones might involve the reaction of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate), and a C-H acid (e.g., a β-ketoester or a 1,3-diketone) in the presence of a suitable catalyst. researchgate.net The versatility of this approach allows for the introduction of a wide range of substituents on the pyridinone ring by simply varying the starting materials. This strategy is particularly attractive for the generation of libraries of structurally diverse pyridinone derivatives for biological screening. nih.govmdpi.com
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |
| Aromatic Aldehyde | Malononitrile | Thiophenol | Mg-Al hydrotalcite | Highly substituted pyridine (B92270) |
| Salicylaldehyde | Malononitrile dimer | 4-Hydroxypyridin-2(1H)-one | Pyridine | Chromeno[2,3-b]pyridine derivative |
Stereoselective Introduction of the 1-Benzyl Substituent
The introduction of the benzyl group at the N1 position of the pyridin-2(1H)-one ring is a key step in the synthesis of the target molecule. This is typically achieved through N-alkylation or N-benzylation reactions.
N-Alkylation and N-Benzylation Methods on Pyridin-2(1H)-one Derivatives
The N-alkylation of pyridin-2(1H)-ones can be achieved by reacting the corresponding pyridinone with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The choice of base and solvent is critical to control the regioselectivity of the reaction, as O-alkylation can be a competing pathway in hydroxypyridinone systems. Strong bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used to deprotonate the nitrogen atom, facilitating the subsequent nucleophilic attack on the benzyl halide.
In the case of 5-(benzyloxy)pyridin-2(1H)-one, the presence of the oxygen-linked benzyl group may influence the reactivity and regioselectivity of the N-benzylation step. Careful optimization of reaction conditions is necessary to achieve high yields of the desired N-benzylated product. Alternative methods, such as palladium-catalyzed N-arylation or N-alkylation reactions, can also be employed for the introduction of the benzyl group, offering milder reaction conditions and broader functional group tolerance. nih.gov
| Substrate | Reagent | Base/Catalyst | Solvent | Product |
| 5-(Benzyloxy)pyridin-2(1H)-one | Benzyl bromide | Sodium hydride | THF/DMF | This compound |
| 2-Aminopyridine | Benzyl alcohol | Palladium(II) acetate (B1210297) | Heptane/Water | N-Benzyl-2-aminopyridine |
Directed N-Functionalization Techniques
The introduction of the benzyl group onto the nitrogen atom of the pyridinone ring is a critical step that is often complicated by competing O-alkylation. The N- and O-functionalization of 2-hydroxypyridines are fundamental methods for creating N-substituted 2-pyridones and O-substituted 2-hydroxypyridines, respectively. researchgate.net However, the competition between these two pathways presents a significant synthetic challenge. researchgate.net
Achieving high N-selectivity often requires careful optimization of reaction parameters. A notable approach involves reacting 2-hydroxypyridines with organohalides under catalyst- and base-free conditions. nih.gov This method has been shown to provide greater than 99% N-selectivity. The success of this reaction is attributed to the in-situ generation of HX, which facilitates the conversion of any O-alkylated intermediate (a pyridyl ether) to the more thermodynamically stable N-alkylated 2-pyridone product. nih.gov
In more conventional approaches, the choice of base and solvent system plays a crucial role. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving N-1 selective alkylation in the related indazole scaffold, a principle that can be extended to pyridinone systems. The use of a strong, non-nucleophilic base can selectively deprotonate the nitrogen, favoring subsequent reaction with an electrophile like benzyl bromide.
| Method | Reagents/Conditions | Selectivity | Key Findings |
| Catalyst- and Base-Free | Benzyl halide, heat | >99% N-alkylation | HX-facilitated conversion of O-alkylated intermediate to N-alkylated product. nih.gov |
| Strong Base | NaH in THF | High N-selectivity | Favors formation of the N-anion. |
| Phase-Transfer Catalysis | Benzyl halide, K₂CO₃, TBAB, CH₃CN/H₂O | Good N-selectivity | Facilitates reaction between the aqueous and organic phases. |
Regioselective Installation of the 5-Benzyloxy Functionality
The introduction of the benzyloxy group at the C5 position is typically accomplished by the O-alkylation of a 5-hydroxypyridinone intermediate. This transformation requires conditions that favor ether formation over N-alkylation if the nitrogen is unprotected, or it is performed on an N-protected intermediate.
O-Benzylation Protocols for Hydroxypyridinone Intermediates
The Williamson ether synthesis is a classic and widely used method for forming benzyl ethers. organic-chemistry.org This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl halide. For selective O-benzylation of a 5-hydroxypyridinone, particularly in the presence of an unprotected N-H, milder bases are often preferred to minimize competitive N-deprotonation. Silver(I) oxide (Ag₂O) is a notable reagent that can promote selective O-alkylation in polyhydroxylic compounds.
In recent years, transition-metal-catalyzed methods have emerged as powerful alternatives. A highly chemoselective O-benzylation of ambident 2-quinolinone nucleophiles has been developed using a palladium catalyst, a strategy that could be adapted for 5-hydroxypyridinones. nih.gov This method obviates the need for stoichiometric silver salts and provides the O-alkylated product in high yields and selectivity. nih.gov
Etherification Strategies Utilizing Benzylating Reagents
| Reagent | Typical Conditions | Advantages | Considerations |
| Benzyl Bromide/Chloride | NaH, K₂CO₃, or Ag₂O; DMF or THF | High reactivity, readily available | Can lead to N-alkylation if N-H is present. |
| Benzyl Trichloroacetimidate | Acid catalyst (e.g., TfOH) | Proceeds under acidic conditions, suitable for base-sensitive substrates. organic-chemistry.org | Requires preparation of the imidate. |
| 2-Benzyloxy-1-methylpyridinium triflate | Neutral conditions | Mild conditions, suitable for sensitive substrates. organic-chemistry.org | Reagent may not be commercially available. |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Benzyl alcohol | Mitsunobu conditions (DEAD, PPh₃) | Mild, stereospecific (if applicable) | Stoichiometric byproducts can complicate purification. |
Post-Synthetic Modifications and Functional Group Interconversions
Once this compound is synthesized, it can serve as a scaffold for further functionalization. These modifications can be directed at the aromatic rings or other positions on the pyridinone core, enabling the creation of a library of analogs for structure-activity relationship studies.
Derivatization of Aromatic Rings (Benzyl and Benzyloxy)
The two benzyl rings in the molecule are amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. Standard protocols for nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), Friedel-Crafts acylation (RCOCl/AlCl₃), and alkylation can be employed. The introduction of substituents on the phenyl rings can significantly alter the electronic and steric properties of the molecule. thieme-connect.de
Furthermore, the benzyl and benzyloxy groups can be viewed as protecting groups. The benzyloxy group can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the 5-hydroxy functionality. organic-chemistry.org Similarly, the N-benzyl group can be removed under specific conditions, although it is generally more robust. This deprotection allows for subsequent derivatization at these positions.
Transformations at Other Positions of the Pyridinone Ring
The pyridinone ring itself can undergo further transformations, although its reactivity is influenced by the existing substituents. The vacant C3, C4, and C6 positions are potential sites for modification.
Halogenation: Electrophilic halogenation can introduce bromine or chlorine atoms, which can then serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Lithiation/Metalation: Directed ortho-metalation (DoM) can be used to functionalize positions adjacent to existing groups, followed by quenching with an electrophile.
Skeletal Editing: Advanced techniques in chemical synthesis now allow for "skeletal editing," where atoms within the ring itself can be swapped. eurekalert.org For instance, strategies have been developed to convert carbon-nitrogen atom pairs in pyridines into carbon-carbon pairs, fundamentally altering the heterocyclic core. eurekalert.org While challenging, these methods offer a novel approach to creating structural diversity. eurekalert.orgchemrxiv.org
Selective Deprotection Strategies, including Debenzylation Reactions
The benzyl groups on the nitrogen (N-benzyl) and oxygen (O-benzyl) atoms of this compound are crucial protecting groups in multistep syntheses. Their removal, known as debenzylation, is a key step to liberate the free N-H and O-H functionalities for further derivatization. Achieving selective deprotection of one benzyl group in the presence of the other presents a significant synthetic challenge due to their similar reactivity. Various strategies have been developed to address this, primarily relying on catalytic hydrogenation, Lewis acids, and oxidative methods. organic-chemistry.orgcommonorganicchemistry.com
Catalytic Hydrogenolysis: This is the most common method for benzyl group removal. commonorganicchemistry.com It typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). organic-chemistry.org The efficiency and selectivity of this reaction can be influenced by the choice of catalyst, solvent, and additives. For instance, selective N-debenzylation can sometimes be achieved under milder conditions or by using specific catalyst preparations. nih.gov Conversely, harsh conditions like elevated hydrogen pressure may lead to less selective cleavage. researchgate.net Transfer hydrogenation, using a hydrogen donor like formic acid or cyclohexene (B86901) instead of hydrogen gas, offers a milder alternative that can sometimes improve selectivity. organic-chemistry.org
Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. Reagents such as boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) have been shown to be effective for mild and selective debenzylation, tolerating a range of other functional groups. organic-chemistry.org The selectivity between the N-benzyl and O-benzyl group can be tuned by controlling the reaction conditions and the specific Lewis acid used.
Oxidative Debenzylation: Oxidative methods provide another avenue for deprotection. Ceric ammonium (B1175870) nitrate (B79036) (CAN) can chemoselectively remove N-benzyl groups from tertiary amines in the presence of O-benzyl ethers. rsc.org Another notable reagent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is particularly effective for cleaving electron-rich benzyl ethers, like p-methoxybenzyl (PMB) ethers. organic-chemistry.org Recent advancements have demonstrated that visible-light-mediated processes using DDQ as a photo-oxidant can cleave benzyl ethers under mild conditions, compatible with sensitive functional groups like azides and alkynes. nih.gov A base-promoted method using potassium tert-butoxide in DMSO with an oxygen atmosphere has also been shown to be effective for the N-debenzylation of various heterocycles. researchgate.net
Table 1: Comparison of Debenzylation Methods for Benzyl-Protected Heterocycles
| Method | Reagent/Catalyst | Typical Conditions | Selectivity/Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temp. to 60°C, 1-50 atm H₂ | Effective for both N- and O-benzyl groups. nih.gov | May reduce other functional groups (alkenes, alkynes, nitro groups). Selectivity can be challenging. researchgate.net |
| Transfer Hydrogenation | Formic acid, Pd/C | Room temp. to reflux | Milder than H₂ gas, can offer better selectivity. organic-chemistry.org | May not be as efficient for stubborn substrates. |
| Lewis Acid Cleavage | BCl₃·SMe₂ | 0°C to room temp. | Mild conditions, high functional group tolerance. organic-chemistry.org | Stoichiometric amounts of reagent often required. |
| Oxidative Cleavage (N-benzyl) | Ceric Ammonium Nitrate (CAN) | Aqueous, room temp. | Selective for N-benzyl groups over O-benzyl ethers. rsc.org | Requires stoichiometric oxidant, potential for side reactions. |
| Oxidative Cleavage (O-benzyl) | DDQ, visible light | Green or blue light irradiation | Mild, tolerates sensitive groups (azides, alkenes). nih.gov | Primarily for O-benzyl ethers, may require specific photocatalysts. |
| Base-Promoted Oxidation | KOtBu, O₂, DMSO | 0°C to room temp. | Rapid and high-yielding for N-debenzylation. researchgate.net | Strongly basic conditions may not be suitable for all substrates. |
Catalytic Paradigms in this compound Synthesis
Catalysis is fundamental to the efficient construction of the pyridinone core and its subsequent functionalization. Both transition metal catalysis and organocatalysis offer powerful tools for synthesizing this compound and its analogs.
Transition metals are extensively used to form the carbon-carbon and carbon-nitrogen bonds necessary for building and decorating the pyridinone scaffold.
Palladium (Pd): Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. thieme-connect.com Reactions like the Suzuki, Heck, and direct C-H arylation allow for the regioselective introduction of aryl or alkyl substituents onto the pyridinone ring. rsc.orgresearchgate.net For example, a pre-formed pyridone core can be functionalized at specific positions by coupling with various boronic acids or other organometallic reagents. thieme-connect.com Palladium catalysts are also crucial for intramolecular C-H arylation reactions, which can be used to construct fused heterocyclic systems derived from pyridine derivatives. nih.gov
Copper (Cu): Copper catalysis is particularly valuable for C-N bond formation and for certain oxidative C-H functionalization reactions. The Ullmann condensation, a classic copper-catalyzed reaction, can be employed for the N-benzylation of a pyridinone precursor. Copper catalysts have also been used for the direct C-H arylation of pyridine N-oxides and for the aerobic oxidation of benzylpyridines to the corresponding benzoylpyridines, a transformation that can be relevant for synthesizing structural analogs. uantwerpen.benih.govrsc.org In some cases, copper catalysts can use water as the oxygen source for Csp³–H oxidation reactions. mdpi.com
Rhodium (Rh) and Ruthenium (Ru): While less common than palladium and copper for this specific scaffold, rhodium and ruthenium catalysts offer unique reactivity. They are often employed in carbocyclization reactions, such as the [(2+2)+1] and [(2+2)+2] cycloadditions of enynes, which can be adapted to construct complex polycyclic systems incorporating pyridinone moieties. rsc.org Ruthenium catalysts have also been developed for hydrodebenzylation reactions. researchgate.net
Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free alternative for the synthesis of pyridinones. These methods often offer excellent control over stereochemistry. For example, L-proline, a simple amino acid, has been used as a catalyst in the one-pot synthesis of 2-(1H)-pyridinone derivatives with high efficiency and broad functional group tolerance. nih.gov Chiral organocatalysts can facilitate enantioselective reductions of pyridines, providing access to chiral piperidine (B6355638) structures. nih.gov The field of photochemical organocatalysis has also enabled novel functionalizations of pyridines via the generation of pyridinyl radicals under mild, light-driven conditions. acs.org
Modern and Sustainable Synthetic Approaches
In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and waste. Microwave-assisted synthesis and ultrasound-mediated transformations are two prominent techniques applied to the synthesis of pyridinones.
Microwave irradiation has emerged as a powerful tool for accelerating a wide range of organic reactions. mdpi.com The rapid and uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating methods. organic-chemistry.org This technology has been successfully applied to the synthesis of various pyridine and pyridone derivatives, including multi-component reactions to build the heterocyclic core and subsequent functionalizations like glycoside formation. organic-chemistry.orgtandfonline.comnih.gov The efficiency of microwave-assisted synthesis makes it highly suitable for the rapid generation of compound libraries for medicinal chemistry research. mdpi.com
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis
| Reaction Type | Conditions (Microwave) | Time (Microwave) | Yield (Microwave) | Conditions (Conventional) | Time (Conventional) | Yield (Conventional) | Reference |
|---|---|---|---|---|---|---|---|
| Bohlmann-Rahtz Pyridine Synthesis | 170°C | 10-20 min | Superior yields | Sealed tube, high temp. | Several hours | Lower yields | organic-chemistry.org |
| Pyrazolo[3,4-b]pyridine Synthesis | Acetic acid | Shorter time | Higher yields | Acetic acid, reflux | Longer time | Lower yields | mdpi.com |
| Pyridone Glucoside Synthesis | Solvent-free, solid support | Rapid | Efficient | Conventional heating | Slower | Less efficient | nih.gov |
| Imidazo[1,5-a]pyridinium Salt Synthesis | Acetonitrile, 155°C | 50 min | 41-48% | N/A | N/A | N/A | mdpi.com |
Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized hot spots of intense temperature and pressure, leading to enhanced reaction rates and yields. nih.govnih.gov Sonochemistry has been effectively used in the synthesis of pyridin-2(1H)-one derivatives, often in multi-component, one-pot procedures. nih.govmdpi.com The benefits include significantly shorter reaction times, excellent yields, and simplified work-up procedures, making it an environmentally friendly alternative to traditional methods. nih.govorganic-chemistry.org
One-Pot Reaction Sequences for Enhanced Efficiency
The pursuit of synthetic efficiency has led to the development of one-pot reaction sequences, which have become a cornerstone of modern organic chemistry. bohrium.com These methodologies streamline the synthesis of complex molecules by combining multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates. This approach not only saves time and resources but also minimizes waste, aligning with the principles of green chemistry. bohrium.comnih.gov In the context of this compound and its structural analogs, one-pot multicomponent reactions (MCRs) are particularly advantageous, offering a convergent and atom-economical pathway to highly functionalized pyridin-2-one scaffolds. rsc.orgymerdigital.com
MCRs bring together three or more reactants in a single vessel to form a product that incorporates all or most of the starting materials. nih.gov This strategy is highly effective for creating molecular diversity and has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including pyridin-2-one derivatives. rsc.orgrsc.org The versatility of MCRs allows for the systematic variation of substituents on the pyridin-2-one ring, providing access to a library of structural analogs for further investigation.
A common and effective one-pot strategy for the synthesis of substituted 2-pyridones involves the condensation of an aldehyde, an active methylene compound, and a source of ammonia or a primary amine. ymerdigital.com For the synthesis of N-substituted pyridin-2-ones, such as this compound, a primary amine (in this case, benzylamine) would be a key reactant. The general approach often involves a cascade of reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, to construct the heterocyclic ring in a single, seamless process. rsc.org
Microwave-assisted synthesis has emerged as a powerful tool to accelerate these one-pot reactions, often leading to significantly reduced reaction times and improved yields. nih.govacs.org For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation has been shown to produce highly substituted pyridines in excellent yields within minutes. acs.org This methodology could be adapted for the synthesis of pyridin-2-ones by selecting appropriate starting materials.
The following table summarizes representative one-pot syntheses of substituted pyridin-2-one derivatives, illustrating the scope and efficiency of these methods. While a specific one-pot synthesis for this compound is not explicitly detailed in the literature, the examples provided for its structural analogs demonstrate the feasibility of such an approach.
| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| N-amino-3-cyano-2-pyridone derivatives | Cyanoacetohydrazide, activated nitrile substrates (e.g., malononitrile), aromatic aldehydes | Piperidine, water or water/ethanol (B145695) | Good | rsc.org |
| 3-Cyano-4,6-diaryl-2(1H)-pyridones | Aromatic aldehydes, substituted acetophenones, phenyl acetamides | Sodium hydride, DMSO, 130 °C | 58-82 | nih.gov |
| Pyrano[3,2-c]pyridones | Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, ethanol, reflux | 75-98 | nih.gov |
| Substituted 3-cyanopyridine (B1664610) derivatives | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Microwave irradiation, ethanol | 82-94 | nih.govacs.org |
The research findings indicate that the choice of catalyst, solvent, and energy source (conventional heating vs. microwave irradiation) can significantly influence the outcome of the reaction. acs.orgorganic-chemistry.org For example, base-catalyzed, metal-free conditions are often employed to promote the initial condensation and subsequent cyclization steps. organic-chemistry.org The use of green solvents like water or ethanol further enhances the environmental friendliness of these synthetic protocols. rsc.org
In a hypothetical one-pot synthesis of this compound, one could envision the reaction of a suitable three-carbon precursor bearing a benzyloxy group, a derivative of malonic acid, and benzylamine. The reaction would likely be catalyzed by a base and proceed through a series of tandem reactions to afford the desired product. The efficiency of this process would hinge on the careful optimization of reaction parameters to favor the desired reaction pathway and minimize the formation of side products.
Comprehensive Spectroscopic and Advanced Structural Elucidation of 1 Benzyl 5 Benzyloxy Pyridin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
No experimental data available.
Proton Nuclear Magnetic Resonance (¹H NMR) Signal Assignment and Coupling Constant Analysis
No experimental data available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Interpretation
No experimental data available.
Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
No experimental data available.
Mass Spectrometry (MS) for Molecular Structure Confirmation
No experimental data available.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
No experimental data available.
Analysis of Fragmentation Pathways and Isotopic Patterns
No experimental data available.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of energy causes the bonds within the molecule to vibrate at specific frequencies. For 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one, the IR spectrum is expected to display a series of characteristic absorption bands that correspond to the vibrations of its distinct functional groups.
The primary functional groups within the molecule are the 2-pyridinone ring (a cyclic amide or lactam), two benzyl (B1604629) groups (one attached to the nitrogen and one in the benzyloxy substituent), and an ether linkage. The expected vibrational modes for these groups are detailed below:
Aromatic C-H Stretching: The presence of three aromatic rings (the pyridinone ring and two phenyl rings) would result in C-H stretching vibrations appearing at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. orgchemboulder.comlibretexts.org
Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) bridge of the N-benzyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the region of 3000-2850 cm⁻¹. pressbooks.pub
Carbonyl (C=O) Stretching: The C=O group of the 2-pyridinone ring is a key feature. As a six-membered lactam, its stretching frequency is anticipated to be strong and sharp. For similar six-membered lactams, this band typically appears around 1670 cm⁻¹. pg.edu.pl Studies on the parent 2-pyridone molecule show this absorption in the 1685-1667 cm⁻¹ range, indicating the influence of the conjugated ring system. cdnsciencepub.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce several bands of variable intensity in the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org
Ether (C-O) Stretching: The aryl-alkyl ether linkage in the 5-(benzyloxy) group is predicted to show a strong, characteristic asymmetrical C-O stretching band between 1275-1200 cm⁻¹. udel.edu A weaker, symmetrical stretching band may also be observed at a lower frequency.
C-H Bending: Out-of-plane ("oop") C-H bending vibrations for the substituted benzene (B151609) rings would give rise to strong bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern. libretexts.org
The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic (sp² C-H) | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aliphatic (sp³ C-H) | 3000 - 2850 | Medium |
| C=O Stretch | 2-Pyridinone (Lactam) | 1685 - 1660 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Weak |
| C-O Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong |
| C-H Bend | Aromatic (out-of-plane) | 900 - 675 | Strong |
Note: The data presented in this table are predicted values based on the characteristic frequencies of the constituent functional groups. An experimental spectrum would be required for empirical confirmation.
Mechanistic Investigations and Reaction Pathway Elucidation Involving the 1 Benzyl 5 Benzyloxy Pyridin 2 1h One Scaffold
Kinetic Studies of Key Synthetic Steps
Currently, there is a lack of specific kinetic data for the synthesis of 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one. For analogous N-substituted 2-pyridone syntheses, kinetic studies would typically involve monitoring the concentration of reactants, intermediates, and products over time using techniques such as HPLC or NMR spectroscopy. Such studies would aim to determine the reaction order with respect to each reactant and catalyst, and to calculate the rate constants for key steps, such as N-alkylation or cyclization.
A common route to N-benzyl pyridones involves the O- to N-alkyl migration of a corresponding 2-benzyloxypyridine precursor. A study on a LiI-promoted O- to N-alkyl migration for the conversion of O-alkylated 2-hydroxypyridines to N-alkylated heterocycles demonstrated the efficiency of this transformation. acs.org While specific kinetic parameters were not provided, the reaction conditions suggest a process that can be monitored to establish kinetic profiles.
Table 1: Hypothetical Kinetic Parameters for N-Benzylation of a Pyridinone Precursor
| Parameter | Value | Conditions |
|---|---|---|
| Rate Constant (k) | Value not available | Temperature, Solvent |
| Reaction Order (Reactant A) | Value not available | - |
| Reaction Order (Reactant B) | Value not available | - |
| Activation Energy (Ea) | Value not available | - |
Note: This table is illustrative as specific experimental data for this compound is not available.
Identification and Characterization of Reaction Intermediates
The synthesis of this compound likely proceeds through several transient intermediates. In a typical synthesis starting from a pyridine (B92270) derivative, key intermediates could include pyridinium (B92312) salts if an N-alkylation step is involved. For instance, in the synthesis of N-substituted 2-pyridones from 2-(2,2-dimethoxyethoxy)-pyridines, oxazoline[3,2-a]pyridinium intermediates were identified. nih.gov
Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for the identification and characterization of such intermediates. Trapping experiments, where a reactive intermediate is intercepted by a trapping agent to form a stable, characterizable product, could also be employed.
Influence of Reaction Conditions (e.g., Solvent, Temperature, pH) on Mechanism
Reaction conditions play a critical role in directing the reaction pathway and influencing the yield and purity of the final product.
Solvent: The polarity of the solvent can significantly affect the rates of reaction steps involving charged intermediates. Polar aprotic solvents like DMF or DMSO might be favored for nucleophilic substitution reactions.
Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. Optimization of temperature is crucial for achieving high selectivity.
Table 2: Effect of Solvent on a Hypothetical Pyridinone Synthesis
| Solvent | Dielectric Constant | Relative Yield (%) |
|---|---|---|
| Dioxane | 2.2 | Data not available |
| Toluene | 2.4 | Data not available |
| Dichloromethane | 9.1 | Data not available |
| Acetonitrile | 37.5 | Data not available |
Note: This table illustrates the type of data that would be collected in such a study; specific values for the target compound are not available.
Isotopic Labeling Experiments to Probe Atom Scrambling and Bond Formation/Cleavage
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. By replacing an atom with its isotope (e.g., ¹⁴C for ¹²C, or ¹⁵N for ¹⁴N), its path can be traced throughout the reaction. This can provide definitive evidence for bond formation and cleavage events and reveal whether any unexpected atom scrambling or rearrangements occur. While isotopic labeling studies have been conducted on pyridines for applications in PET imaging nih.govnih.gov, specific studies on this compound are not documented. Such an experiment could involve synthesizing a starting material with a ¹³C-labeled benzyl (B1604629) group and analyzing the final product's NMR spectrum to confirm the position of the label, thus verifying the proposed mechanism.
Stereochemical Control and Regioselectivity in Pyridinone Transformations
For pyridinone scaffolds that possess chiral centers or multiple reactive sites, understanding and controlling stereochemistry and regioselectivity are paramount. In the context of this compound, which is achiral, transformations of the pyridinone ring could introduce chirality or present regioselective challenges. For example, electrophilic aromatic substitution on the pyridinone ring would need to be controlled to achieve substitution at the desired position (e.g., C3 or C4). The choice of directing groups, catalysts, and reaction conditions would be critical in achieving high regioselectivity. Studies on related N-substituted 2-pyridones have investigated regioselectivity, for instance, in metal-free C-O and C-N bond-cleaving reactions. nih.gov
Computational Chemistry and Theoretical Modeling of 1 Benzyl 5 Benzyloxy Pyridin 2 1h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one. These calculations, typically performed using methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.
The molecular electrostatic potential (MEP) map is another valuable output of these calculations. It visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
Conformational Landscape Analysis and Global Energy Minima Determination
The flexibility of the benzyl (B1604629) and benzyloxy groups in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and determine their relative energies. This is typically achieved through systematic or stochastic searches of the potential energy surface.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | 75 | 85 |
| 2 | 1.25 | 175 | 88 |
| 3 | 1.80 | 78 | -92 |
Density Functional Theory (DFT) Studies for Reaction Mechanism Simulation and Energy Barrier Calculation
Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms. nih.gov For this compound, DFT can be employed to simulate various chemical transformations, such as electrophilic substitution on the pyridinone ring or nucleophilic attack at the carbonyl carbon.
By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of transition states and intermediates. From this, the activation energy (energy barrier) for the reaction can be calculated, providing insight into the reaction kinetics. For instance, the energy barrier for a hypothetical N-debenzylation reaction can be computed to assess its feasibility under different conditions.
| Reaction | Reactant Complex Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |
|---|---|---|---|
| N-Debenzylation | -1025.45 | -1025.41 | 25.1 |
| O-Debenzylation | -1025.45 | -1025.39 | 37.6 |
Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov For this compound, MD simulations can be used to study its intramolecular motions, such as the rotation of the benzyl groups, and its interactions with solvent molecules or other solutes. jchemlett.com
These simulations can reveal the preferred solvation shells around the molecule and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in different environments. For example, MD simulations in a water box can highlight the key water molecules that form stable hydrogen bonds with the carbonyl oxygen of the pyridinone ring.
| Interaction Type | Average Distance (Å) | Residence Time (ps) |
|---|---|---|
| C=O···H-O (Water) | 2.8 | 5.2 |
| Ring π···Ring π Stacking | 3.5 | - |
In Silico Prediction of Substituent Effects on Reactivity and Molecular Properties
In silico methods are highly effective for predicting how chemical modifications will affect the properties of a molecule. For this compound, the effects of adding different substituent groups to the benzyl rings or the pyridinone core can be systematically investigated computationally.
By calculating the electronic properties (like the HOMO-LUMO gap) and steric properties for a series of substituted analogs, quantitative structure-activity relationships (QSAR) can be developed. jchemlett.com These models can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with enhanced reactivity or desired electronic characteristics. For example, adding an electron-withdrawing group like nitro (-NO2) to the benzyl ring is predicted to lower the LUMO energy, making the molecule a better electron acceptor.
| Substituent (para-position on N-benzyl) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
|---|---|---|
| -H (unsubstituted) | 5.30 | 3.80 |
| -OCH₃ (electron-donating) | 5.25 | 4.15 |
| -NO₂ (electron-withdrawing) | 4.95 | 6.20 |
Structure Activity Relationship Sar Studies and Rational Design Principles for 1 Benzyl 5 Benzyloxy Pyridin 2 1h One Derivatives
Systematic Structural Modifications of the Pyridin-2(1H)-one Core
The pyridin-2(1H)-one nucleus is a privileged scaffold in drug discovery, amenable to a wide range of chemical modifications. Systematic alterations of this core in the context of the 1-benzyl-5-(benzyloxy) derivative framework are crucial for understanding its chemical and biological properties.
The arrangement of substituents on the pyridin-2(1H)-one ring is a critical determinant of a molecule's physicochemical and pharmacological properties. While the primary focus is on the 1,5-disubstituted pattern, consideration of positional isomers is essential for a comprehensive SAR understanding. Moving the benzyloxy group from the 5-position to other locations on the ring, such as the 3, 4, or 6-positions, would significantly alter the molecule's electronic distribution, dipole moment, and steric profile.
Table 1: Predicted Impact of Positional Isomerism of the Benzyloxy Group on Molecular Properties
| Position of Benzyloxy Group | Expected Impact on Electron Density | Potential Influence on Hydrogen Bonding | Predicted Change in Overall Molecular Shape |
| 3-position | Increased electron density ortho to the carbonyl | May act as a hydrogen bond acceptor | Significant alteration of substituent vector |
| 4-position | Increased electron density para to the carbonyl | Potential for different hydrogen bonding patterns | Moderate change in molecular topology |
| 5-position (Lead Compound) | Modulates electron density meta to the carbonyl | Influences the electronic character of the lactam | Elongated, somewhat planar conformation |
| 6-position | Increased electron density ortho to the nitrogen | May sterically hinder N-alkylation/dealkylation | Significant steric clash with the 1-benzyl group |
These predicted impacts underscore the importance of precise positional control during the synthesis of analogues to establish a clear SAR.
While the parent 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one molecule is achiral, the introduction of stereocenters through structural modifications is a key strategy in analogue design. Stereoisomers of a compound can exhibit markedly different biological activities, pharmacokinetic profiles, and toxicities.
Stereocenters can be introduced in several ways:
On the Benzyl (B1604629) Group: Substitution on the benzylic methylene (B1212753) with an alkyl or other group would create a chiral center. The (R) and (S) enantiomers could then be synthesized or resolved to investigate if a specific stereochemistry is preferred for biological activity.
On the Benzyloxy Group: Similar to the benzyl moiety, modification of the benzylic carbon of the benzyloxy group would introduce chirality.
On the Pyridinone Ring: Saturation or partial saturation of the pyridinone ring could introduce multiple stereocenters, leading to diastereomers with distinct three-dimensional arrangements of the key pharmacophoric elements.
The differential interaction of stereoisomers with chiral biological macromolecules like enzymes and receptors is a fundamental principle in medicinal chemistry. Therefore, the stereoselective synthesis and evaluation of chiral analogues are critical steps in refining the SAR for this class of compounds.
Elucidation of the Role of the 1-Benzyl Moiety in Molecular Recognition
The 1-benzyl group is a prominent feature of the scaffold and is presumed to play a significant role in molecular recognition, primarily through hydrophobic and aromatic interactions. SAR studies focusing on this moiety are essential to delineate its contribution to binding affinity and selectivity.
Modifications to the 1-benzyl group can be systematically explored:
Ring Substitution: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, or para positions of the phenyl ring can probe the electronic and steric requirements of the binding pocket. For example, electron-withdrawing groups could modulate the electronics of the entire molecule, while bulky groups could define the spatial limits of the binding site. In related heterocyclic compounds, the position of substituents on a benzyl ring has been shown to have a significant impact on biological activity. For instance, in a series of 1-(substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones, variations in substitution on the benzyl ring led to a range of activities, including CNS stimulation and depression. nih.gov
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl, furyl) can explore the tolerance for different electronic and hydrogen-bonding properties in that region of the molecule.
Alteration of the Methylene Linker: The length and flexibility of the linker between the nitrogen atom and the phenyl ring can be modified. For example, introducing an additional methylene unit (phenethyl) or restricting its conformation through cyclization could provide insights into the optimal positioning of the aromatic ring.
Table 2: SAR of the 1-Benzyl Moiety: Representative Modifications and Their Rationale
| Modification | Rationale | Potential Insights |
| Introduction of a 4-fluoro substituent | To probe for favorable halogen bonding interactions and improve metabolic stability. | Enhanced binding affinity or improved pharmacokinetic profile. |
| Replacement of benzyl with pyridylmethyl | To introduce a hydrogen bond acceptor and alter the electronic properties. | Potential for new interactions with the biological target. |
| Conversion of benzyl to a rigid analogue | To lock the conformation and reduce the entropic penalty of binding. | Increased potency if the locked conformation is the bioactive one. |
These studies are crucial for optimizing the interactions mediated by the 1-benzyl group and for the rational design of more potent and selective analogues.
Investigation of the 5-Benzyloxy Group's Influence on Molecular Architecture and Functionality
Systematic investigation of this group could involve:
Substitution on the Phenyl Ring: Similar to the 1-benzyl group, decorating the phenyl ring of the benzyloxy moiety with various substituents can provide a detailed map of the binding pocket in this region. Studies on other molecular scaffolds have shown that the position of substituents on a benzyloxy group can dramatically influence biological activity. For example, in a series of chalcone (B49325) derivatives, a benzyloxy group at the para position of a phenyl ring was found to enhance inhibitory activity against monoamine oxidase B (MAO-B) compared to an ortho-substituted analogue. nih.gov
Varying the Ether Linker: The length and nature of the linker can be altered. For instance, replacing the benzyloxy group with a phenoxy, benzylamino, or benzoyl group would change the geometry, electronic properties, and hydrogen-bonding capacity of this part of the molecule.
Bioisosteric Replacement: The entire benzyloxy group could be replaced with other bioisosteres that mimic its size, shape, and electronic properties.
Table 3: Exploring the Functional Role of the 5-Benzyloxy Group
| Modification | Rationale | Expected Outcome |
| Introduction of a para-methoxy group | To increase electron density and potentially form hydrogen bonds. | Modulation of binding affinity; potential for improved solubility. |
| Replacement of benzyloxy with a benzoyl group | To introduce a hydrogen bond acceptor and create a more rigid structure. | Altered binding mode and potential for new interactions. |
| Truncation to a hydroxy group | To assess the necessity of the benzyl portion for activity and introduce a strong H-bond donor/acceptor. | Significant change in activity, indicating the role of the benzyl part. |
Understanding the precise role of the 5-benzyloxy group is integral to the rational design of second-generation compounds with improved properties.
Design Strategies for Analog Generation: Scaffold Hopping and Bioisosteric Replacements
Beyond incremental modifications of the parent structure, more innovative design strategies can be employed to explore novel chemical space while retaining the key pharmacophoric features of this compound.
Scaffold Hopping: This strategy involves replacing the central pyridin-2(1H)-one core with a different heterocyclic system that can maintain a similar spatial arrangement of the key side chains (the 1-benzyl and 5-benzyloxy mimics). For example, pyrimidinone, pyridazinone, or even non-aromatic cyclic lactam scaffolds could be considered. The goal is to identify new core structures with potentially improved properties, such as synthetic accessibility, patentability, or ADME (absorption, distribution, metabolism, and excretion) profiles. The pyridin-2(1H)-one scaffold itself has been identified through scaffold hopping approaches in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov
Bioisosteric Replacements: This involves substituting specific functional groups or fragments with others that have similar physicochemical properties, leading to comparable biological activity. For the this compound scaffold, several bioisosteric replacements could be envisioned:
The lactam oxygen could be replaced with sulfur (thiolactam) to modulate its electronic properties and hydrogen bonding capacity.
The ether oxygen in the benzyloxy group could be replaced with a methylene group (giving a 5-phenethyl substituent), a sulfur atom (benzylthio), or an amino group (benzylamino). Each of these changes would subtly alter the geometry and electronic nature of the substituent.
These advanced design strategies are powerful tools for expanding the SAR and discovering novel analogues with superior therapeutic potential.
Development of Functionalized Linkers and Probes Derived from the this compound Scaffold
The this compound scaffold can also serve as a foundation for the development of chemical biology tools, such as functionalized linkers and probes. These tools are invaluable for studying the biological targets and mechanisms of action of this class of compounds.
Functionalized Linkers: By introducing a reactive functional group or a "handle" onto the scaffold, it can be attached to other molecules or surfaces. For example, a carboxylic acid, amine, or alkyne group could be incorporated, typically at a position on one of the phenyl rings that is known from SAR studies to be tolerant of substitution. This would allow for the conjugation of the molecule to affinity chromatography resins for target identification, or to polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties.
Chemical Probes: The scaffold can be modified to create probes for use in biological assays. This could involve:
Fluorescent Probes: Attaching a fluorophore to the molecule would allow for its visualization in cells or tissues using fluorescence microscopy, enabling studies of its subcellular localization.
Biotinylated Probes: Conjugating biotin (B1667282) to the scaffold would facilitate pull-down experiments to isolate the protein targets that bind to the molecule.
Photoaffinity Probes: Incorporating a photoreactive group would allow for the covalent labeling of the biological target upon UV irradiation, providing a powerful method for target identification.
The development of such probes is a logical extension of the SAR studies, leveraging the understanding of the molecule's structure-activity relationships to design tools that can further elucidate its biological function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
